Methyl 5-Fluoroquinazoline-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Fluoroquinazoline-4-acetate is a fluorinated quinazoline derivative. Quinazolines are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Fluoroquinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization with acetic anhydride under reflux conditions . The resulting benzoxazinones are then treated with ammonia to yield the quinazoline derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Fluoroquinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides .
Scientific Research Applications
Methyl 5-Fluoroquinazoline-4-acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-Fluoroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. For instance, it may bind to the GABA-A receptor, enhancing its anticonvulsant activity . The fluorine atom in the structure can increase the compound’s binding affinity and stability, leading to more potent biological effects .
Comparison with Similar Compounds
6-Fluoroquinazolinones: Effective for obesity and diabetes treatment, also neuroprotectors.
5- and 7-Fluoroquinazolones: Exhibit antitumor activity.
8-Fluoroquinazolones: Active against human cytomegalovirus.
Uniqueness: Methyl 5-Fluoroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl ester group and the fluorine atom enhances its pharmacokinetic properties and makes it a valuable compound for further drug development .
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
methyl 2-(5-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3 |
InChI Key |
XELFORBGZXAHEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=NC2=C1C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.